

# Application Notes and Protocols for Usp28-IN-3 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Usp28-IN-3** is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase that has emerged as a critical regulator of oncogenic signaling pathways. USP28 stabilizes a number of oncoproteins, including c-MYC, c-JUN, and NOTCH1, by removing ubiquitin chains and preventing their proteasomal degradation.[1][2] Dysregulation of USP28 has been implicated in the progression of various cancers, including colorectal, lung, and breast cancer, making it an attractive therapeutic target.[2] These application notes provide a comprehensive overview of the in vivo application of USP28 inhibitors, with a focus on guiding the experimental design for **Usp28-IN-3**. While specific in vivo data for **Usp28-IN-3** is emerging, data from other potent USP28 inhibitors can inform dosage and administration strategies.

## Data Presentation: In Vivo Studies of USP28 Inhibitors

The following table summarizes key quantitative data from in vivo studies using various USP28 inhibitors. This information can be used as a reference for designing experiments with **Usp28-IN-3**.



| Inhibitor | Animal<br>Model                                                 | Cancer<br>Type                                    | Dosage    | Administr<br>ation<br>Route | Frequenc<br>y     | Key<br>Findings                                                             |
|-----------|-----------------------------------------------------------------|---------------------------------------------------|-----------|-----------------------------|-------------------|-----------------------------------------------------------------------------|
| FT206     | KrasLSL-<br>G12D;<br>Fbxw7flox/f<br>lox (KF)<br>mice            | Lung Squamous Cell Carcinoma (LSCC)               | 75 mg/kg  | Oral<br>Gavage              | 3 times a<br>week | Reduced<br>LSCC<br>tumor<br>number by<br>68%.[3][4]<br>[5]                  |
| FT206     | NSG mice with human LSCC xenografts (NCI-H520, CALU-1, LUDLU-1) | Lung<br>Squamous<br>Cell<br>Carcinoma<br>(LSCC)   | 75 mg/kg  | Oral<br>Gavage              | 3 times a<br>week | Induced substantial regression of human LSCC xenografts.                    |
| CT1113    | NCG mice with Raji cell xenografts (Luciferase - expressing )   | Burkitt<br>Lymphoma                               | 20 mg/kg  | Oral<br>Gavage              | Twice daily       | Significantl y suppresse d tumorigene sis in the spleen and bone marrow.[6] |
| AZ1       | BALB/c<br>nude mice<br>with<br>HCC1806<br>xenografts            | Triple-<br>Negative<br>Breast<br>Cancer<br>(TNBC) | 200 mg/kg | Oral<br>Gavage              | Daily             | Displayed anti-tumor activity against xenografts.                           |



|           |           | Non-Small         |           |           |           | Combinatio                              |
|-----------|-----------|-------------------|-----------|-----------|-----------|-----------------------------------------|
| AZ1 &     | Not       | Cell Lung         | Not       | Not       | Not       | n                                       |
| Cisplatin | specified | Cancer<br>(NSCLC) | specified | specified | specified | enhances<br>therapeutic<br>efficacy.[8] |

### **Signaling Pathways**

USP28 is a key regulator of cellular signaling pathways that are frequently dysregulated in cancer. The primary mechanism of USP28 is the deubiquitination and subsequent stabilization of oncoproteins.

#### **USP28-Mediated Oncoprotein Stabilization**

USP28 prevents the degradation of several key oncoproteins, including c-MYC, c-JUN, and NOTCH1. This stabilization leads to increased cell proliferation, survival, and tumor progression.





Click to download full resolution via product page

Caption: USP28 stabilizes oncoproteins c-MYC, c-JUN, and NOTCH1.



### **USP28** and the cGAS-STING Pathway

Recent evidence suggests a role for USP28 in modulating the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA. By regulating components of this pathway, USP28 may influence tumor immunogenicity.





Click to download full resolution via product page

Caption: USP28 can modulate the cGAS-STING pathway.



#### **Experimental Protocols**

The following are generalized protocols for in vivo experiments with USP28 inhibitors, which can be adapted for **Usp28-IN-3**.

#### **Xenograft Tumor Model Protocol**

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.



Click to download full resolution via product page

Caption: Workflow for a xenograft tumor model experiment.

- 1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., NCI-H520 for LSCC, Raji for Burkitt Lymphoma, HCC1806 for TNBC) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
- 2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., NSG or BALB/c nude), 6-8 weeks old.
- Inject 100 μL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
- 3. Tumor Monitoring and Treatment Initiation:



- Monitor tumor growth every 3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- When tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and vehicle control groups.
- 4. **Usp28-IN-3** Formulation and Administration:
- Note: The optimal vehicle for Usp28-IN-3 should be determined based on its solubility and stability. A common vehicle for oral gavage is a solution of 10% DMSO, 5% Tween 80, and 85% saline.
- Prepare the Usp28-IN-3 formulation fresh daily.
- Administer the inhibitor via oral gavage at the determined dose (refer to the data table for guidance, e.g., 20-75 mg/kg).
- The control group should receive the vehicle only.
- 5. Endpoint and Data Analysis:
- Continue treatment for the specified duration (e.g., 2-5 weeks).
- Monitor animal body weight and overall health throughout the study.
- At the end of the experiment, euthanize the mice and excise the tumors.
- Measure tumor weight and volume.
- Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target proteins like c-MYC).

### Genetically Engineered Mouse (GEM) Model Protocol

This protocol is for studies using mouse models that spontaneously develop tumors, such as the KF model for LSCC.

1. Tumor Induction:



- Induce tumor formation in the GEM model as per the established protocol (e.g., intratracheal administration of adeno-CMV-Cre virus for KF mice).[3]
- 2. Tumor Development and Treatment Initiation:
- Allow sufficient time for tumors to develop (e.g., 9 weeks for KF mice).
- Confirm tumor presence through imaging or other appropriate methods.
- Randomize mice into treatment and control groups.
- 3. **Usp28-IN-3** Administration:
- Administer Usp28-IN-3 or vehicle as described in the xenograft protocol.
- 4. Monitoring and Endpoint:
- · Monitor animal health and body weight.
- At the study endpoint, harvest the tumors and relevant tissues for analysis.
- Analyze tumor number, size, and perform histological and molecular characterization.

#### Conclusion

Targeting USP28 with small molecule inhibitors like **Usp28-IN-3** represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols, based on existing in vivo data for other USP28 inhibitors, offer a framework for researchers to design and execute robust preclinical studies. It is crucial to perform initial dose-finding and tolerability studies for **Usp28-IN-3** to establish the optimal therapeutic window for each specific cancer model. Careful experimental design and execution will be essential to fully elucidate the therapeutic potential of **Usp28-IN-3**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [cancer.fr]
- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Usp28-IN-3 In Vivo Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141407#usp28-in-3-dosage-for-in-vivo-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com